molecular formula C10H9N3OS B1624229 6-(4-methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one CAS No. 27623-05-8

6-(4-methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No. B1624229
CAS RN: 27623-05-8
M. Wt: 219.27 g/mol
InChI Key: ZHWHQITXIZRAGM-UHFFFAOYSA-N
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Description

6-(4-methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a chemical compound that has gained significant attention in scientific research. It is also known as MTX or Metolachlor, a herbicide that is widely used in agriculture. The compound has been found to have several applications in scientific research, including its use as a precursor in the synthesis of other compounds and as a tool in studying biochemical and physiological processes.

Scientific Research Applications

Structure-Activity Relationship and Anti-Angiogenic Activities

A study by Bera et al. (2013) explored the structure-activity relationship of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues, including compounds similar to the specified chemical. These compounds demonstrated inhibitory activity towards thymidine phosphorylase, which is comparable or better than the reference compound, 7-Deazaxanthine. This activity suggests potential anti-angiogenic effects, particularly against VEGF and MMP-9 in breast cancer cells, indicating their relevance in cancer research and therapy (Bera et al., 2013).

Microwave Synthesis and Biological Activities

Sachdeva et al. (2012) reported on the efficient synthesis of substituted 6-(2-aminophenyl)-4-(4-substitutedphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one and related compounds under microwave irradiation, highlighting a green chemistry approach. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the potential of such molecules in developing new antimicrobial agents (Sachdeva et al., 2012).

HIV-1 Inhibition Potential

A study by Abdel-Rahman et al. (2014) synthesized novel fluorine substituted compounds based on 6-(5’-fluoro-2’-diphenylphosphorylanilido)-3-hydrazino-1,2,4-trizin-5(2H) one. These compounds showed potential as inhibitors towards HIV-1 activity, indicating the significant role of such chemical structures in antiviral research (Abdel-Rahman et al., 2014).

Corrosion Inhibition

John et al. (2017) explored the use of similar triazinone compounds as corrosion inhibitors for mild steel in acidic environments. Their study provided insights into the molecular mechanisms of corrosion inhibition, demonstrating the application of these compounds in materials science and engineering (John et al., 2017).

Photovoltaic Applications

Halim et al. (2018) investigated a compound derived from 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one for its application in photovoltaic devices. Their study highlighted the potential of these compounds in the development of new materials for energy conversion, emphasizing their role in renewable energy technologies (Halim et al., 2018).

properties

IUPAC Name

6-(4-methylphenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-6-2-4-7(5-3-6)8-9(14)11-10(15)13-12-8/h2-5H,1H3,(H2,11,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWHQITXIZRAGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427686
Record name 6-(4-methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

CAS RN

27623-05-8
Record name 6-(4-methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Reactant of Route 2
6-(4-methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Reactant of Route 3
Reactant of Route 3
6-(4-methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Reactant of Route 4
6-(4-methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Reactant of Route 5
6-(4-methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Reactant of Route 6
6-(4-methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

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